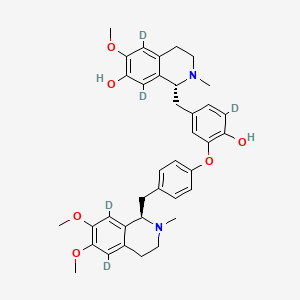
Antifungal agent 59
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 59 is a potent compound used to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, disrupting their growth and proliferation. This compound is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 59 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as phosphoric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors that allow for precise control of reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions: Antifungal Agent 59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, leading to the formation of different derivatives.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often enhancing its antifungal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
科学的研究の応用
Antifungal Agent 59 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Researchers use this compound to investigate the cellular processes involved in fungal infections and to identify potential targets for new treatments.
Medicine: this compound is employed in the development of new therapeutic strategies for treating fungal infections, particularly in immunocompromised patients.
Industry: The compound is used in the formulation of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用機序
Antifungal Agent 59 exerts its effects by targeting specific components of the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and causing cell leakage. This leads to the death of the fungal cell. The compound also inhibits the synthesis of ergosterol, further weakening the fungal cell membrane and preventing its growth and proliferation.
類似化合物との比較
Amphotericin B: A polyene antifungal that also targets ergosterol in the fungal cell membrane.
Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol.
Caspofungin: An echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.
Uniqueness: Antifungal Agent 59 is unique in its dual mechanism of action, targeting both the fungal cell membrane and its synthesis pathways. This dual action makes it particularly effective against resistant strains of fungi, offering a broader spectrum of activity compared to other antifungal agents.
特性
分子式 |
C18H15BrF2N2Se |
|---|---|
分子量 |
456.2 g/mol |
IUPAC名 |
1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-difluorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15BrF2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
InChIキー |
SXHJJTJGPYLSKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)

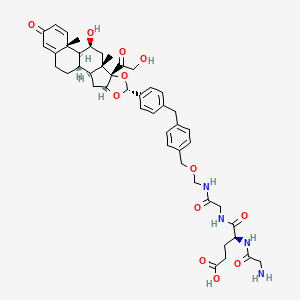

![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
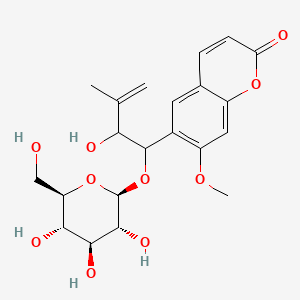

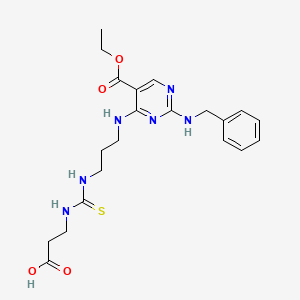
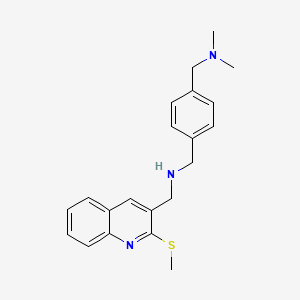
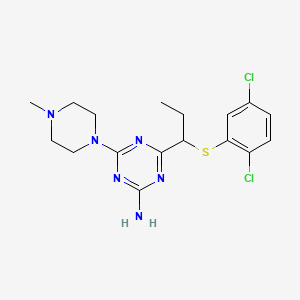
![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)
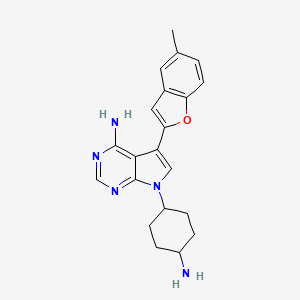
![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)
